
N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods such as FTIR, UV, and NMR . These methods can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted based on its molecular structure. For example, the presence of the sulfonamide group might make the compound susceptible to reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. These properties include things like bond lengths, bond angles, HOMO and LUMO energies, and thermodynamic parameters .科学的研究の応用
Spectroscopic and Molecular Structure Investigation
- A study by Mansour and Ghani (2013) performed comprehensive theoretical and experimental structural studies on a similar sulfonamide compound. They utilized techniques like FTIR, NMR, and MS to investigate molecular structures and vibrational frequencies, contributing to a deeper understanding of the stability and electronic structures of such compounds.
Nonlinear Optical Properties
- Research by Li et al. (2012) focused on synthesizing and characterizing pyridinium salts with different counter-anions for second-order nonlinear optical (NLO) properties. Their findings revealed potential applications in the field of photonics.
Photophysical Properties and Photocatalytic Applications
- A study on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents by Öncül et al. (2021) explored the photophysical properties and potential for photocatalytic applications. This research highlights the relevance of such compounds in environmental and energy-related applications.
Antibacterial and Antifungal Activities
- Research on novel heterocyclic compounds having a sulfamido moiety, including a similar sulfonamide compound, was conducted by Nunna et al. (2014). This study contributes to the understanding of antibacterial and antifungal properties of such compounds.
Structure-Activity Relationship in Anticancer Agents
- A paper by Mun et al. (2012) explored the structure-activity relationship of arylsulfonamide analogs of a small molecule HIF-1 pathway inhibitor. This research is significant in the context of developing cancer therapeutics.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds such as monocarbonyl analogs of cyclic imides, n-phenylpyrrolidin-2-ones, and n-phenyldihydro-1h-pyrrol-2-ones have been shown to act as potential protoporphyrinogen oxidase (ppo) inhibitors . This suggests that N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide might interact with its targets in a similar manner, leading to inhibition of certain enzymes or pathways.
Biochemical Pathways
Based on the potential ppo inhibitory activity of related compounds , it can be inferred that this compound might affect the heme biosynthesis pathway, where PPO plays a crucial role.
Result of Action
If the compound acts as a ppo inhibitor like its related compounds , it could potentially lead to the disruption of heme biosynthesis, affecting cellular functions that rely on heme-containing proteins.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13-5-7-15(8-6-13)21(19,20)16(2)11-14(18)12-17-9-3-4-10-17/h5-8,14,18H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUYFKIORSRPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
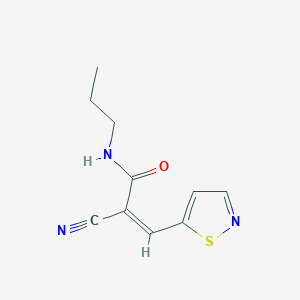
![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione](/img/structure/B2959376.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)
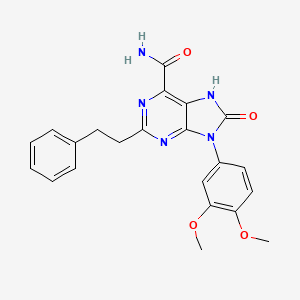
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)
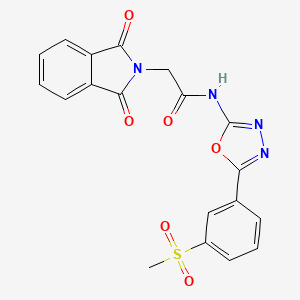
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2959383.png)
![5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2959384.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)
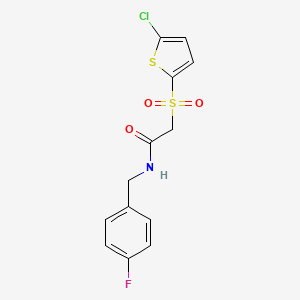
![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)
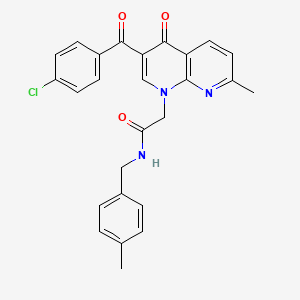
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)
